(2Z)-3-METHYL-3-[(2-PHENYLETHYL)CARBAMOYL]PROP-2-ENOIC ACID
Description
This compound is a Z-configured α,β-unsaturated carboxylic acid derivative featuring a methyl group at the β-position and a 2-phenylethyl carbamoyl substituent. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol. The Z stereochemistry at the double bond (C2–C3) influences its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking with aromatic systems .
Properties
IUPAC Name |
(Z)-3-methyl-4-oxo-4-(2-phenylethylamino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10(9-12(15)16)13(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,17)(H,15,16)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXQLWVFWCBDU-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-Methyl-3-[(2-phenylethyl)carbamoyl]prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This structure features a prop-2-enoic acid backbone with a carbamoyl group attached to a phenylethyl moiety, which may influence its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. According to patent literature, it exhibits effects that may be beneficial in conditions such as Alzheimer's disease. The mechanism is thought to involve modulation of neuroinflammatory pathways and protection against oxidative stress .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Neuroprotection : Reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development in cancer therapeutics .
Study 2: Neuroprotective Activity
In another case study focusing on neuroprotection, researchers administered the compound to animal models exhibiting neurodegenerative symptoms. The results indicated a marked improvement in cognitive function and a reduction in neuronal loss compared to control groups. This suggests potential therapeutic applications in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with structurally related molecules from the evidence:
Stereochemical and Electronic Effects
- Z vs. This may reduce solubility in polar solvents but improve membrane permeability .
- Substituent Influence : The 2-phenylethyl group in the target compound increases lipophilicity compared to the 3-carbamoylphenyl group in , which could enhance blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining the crystal structure of (2Z)-3-Methyl-3-[(2-phenylethyl)carbamoyl]prop-2-enoic acid?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα or Cu-Kα) at low temperatures (e.g., 153 K) to minimize thermal motion. Structure solution via direct methods (e.g., SHELXS or SHELXD) and refinement using SHELXL are critical . Anisotropic displacement parameters are modeled, and hydrogen atoms are placed geometrically or refined using riding models. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and molecular geometry .
Q. Which spectroscopic techniques are recommended for confirming the compound’s structural integrity post-synthesis?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the Z-configuration of the prop-2-enoic acid moiety and verifies carbamoyl substitution. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, powder X-ray diffraction (PXRD) compares experimental and simulated patterns to confirm phase purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen-bonding motifs between polymorphs or solvates of this compound?
- Answer: Graph set analysis (GSA) categorizes hydrogen-bonding patterns into discrete (e.g., D, C, R) or infinite (e.g., chains, rings) motifs . For polymorphic systems, computational tools like CrystalExplorer assess interaction energies, while differential scanning calorimetry (DSC) identifies thermodynamic stability. Cross-validation with SCXRD data and Hirshfeld surface analysis quantifies intermolecular contacts .
Q. What refinement strategies are effective for handling twinned or disordered crystal data?
- Answer: For twinned data, SHELXL’s TWIN and BASF instructions refine twin laws and scale factors . Disorder in flexible groups (e.g., phenylethyl chains) is modeled using split atoms with occupancy constraints. SIMU and DELU restraints maintain reasonable geometry. Validation tools like PLATON/ADDSYM detect missed symmetry, and checkCIF flags unresolved issues (e.g., high R-factors, unusual bond lengths) .
Q. How does graph set analysis enhance understanding of the compound’s supramolecular architecture?
- Answer: GSA identifies recurring hydrogen-bond motifs (e.g., carboxylic acid dimers or carbamoyl-NH⋯O interactions). For example, a D (2,1) motif may describe a dimeric interaction between two enoic acid groups, while C (6) chains link molecules via amide hydrogen bonds. This analysis predicts packing efficiency, solubility, and stability, guiding co-crystal design .
Q. What experimental and computational approaches validate the stereochemical assignment of the (2Z) configuration?
- Answer: SCXRD unambiguously assigns the Z-configuration via C=C bond torsion angles. For non-crystalline samples, NOESY NMR detects spatial proximity between methyl and phenylethyl groups. Density Functional Theory (DFT) calculations (e.g., Gaussian) compare experimental and optimized geometries, while electronic circular dichroism (ECD) may resolve enantiomeric purity if chiral centers exist .
Methodological Notes
- Crystallographic Software : SHELX (solution/refinement), Olex2/ WinGX (GUI), PLATON (validation) .
- Hydrogen Bond Analysis : Mercury (visualization), CrystalExplorer (energy frameworks) .
- Synthesis Validation : Recrystallization in aprotic solvents (e.g., DMSO/EtOH) enhances purity; HPLC monitors reaction progress if intermediates are labile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
